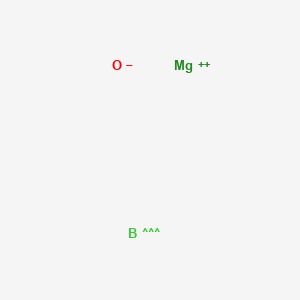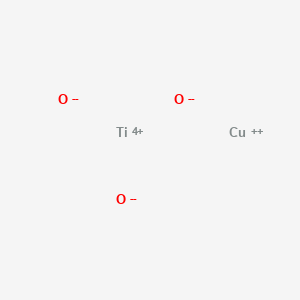
Glu-Gly
Übersicht
Beschreibung
Glu-Gly is a dipeptide composed of L-glutamic acid and glycine joined by a peptide linkage. It has a role as a metabolite. It is a dipeptide and a L-glutamic acid. It derives from a glycine.
Glutamylglycine, also known as alpha-L-glu-gly or E-G, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutamylglycine is soluble (in water) and a weakly acidic compound (based on its pKa). Glutamylglycine can be biosynthesized from glycine.
Wissenschaftliche Forschungsanwendungen
Rolle bei der Glutathionsynthese
Glu-Gly ist ein Bestandteil des Tripeptids Glutathion (GSH), einem endogenen Antioxidans. GSH wird durch das Enzym Glutathionsynthase (GSS) synthetisiert, das die chemische Reaktion von γ-L-Glu-L-Cys mit Gly (R2) katalysiert, um γ-L-Glu-L-Cys-Gly (d.h. GSH) zu produzieren. GSH spielt mehrere wichtige physiologische Rollen .
Antioxidative Eigenschaften
Als Bestandteil von Glutathion spielt this compound eine entscheidende Rolle bei der Aufrechterhaltung der zellulären Redoxhomöostase. Es schützt den Körper vor oxidativem Stress und reaktiven Elektrophilen .
Biomedizinische und pharmazeutische Anwendungen
Das this compound-System wurde als Bestandteil von Glutathion in verschiedenen biomedizinischen und pharmazeutischen Anwendungen eingesetzt. So wurden erhöhte GSH-Spiegel und GSH-bezogene Systeme in Krebs als Grundlage für die Aktivierung von Antikrebs-Prodrogen, die Abgabe von Antikrebsmitteln und die Entwicklung von Antikrebsmitteln genutzt .
Gehirn-Arzneimittel-Abgabesysteme
Die angereicherten GSH-Transporter in der Blut-Hirn-Schranke wurden effektiv für die Gestaltung von Gehirn-Ziel-Prodrogen und Gehirn-Arzneimittel-Abgabesystemen eingesetzt .
Marker für reaktive Elektrophile
Ein Glutathionkonjugat kann als Marker für das Vorhandensein eines reaktiven Elektrophils dienen und liefert valide Informationen zur Bewertung eines Arzneimittelkandidaten .
Detektion der γ-Glutamyltranspeptidase (GGT)-Aktivität
This compound wurde als dynamische Kernpolarisations- (DNP)-Kernmagnetresonanz- (NMR)-molekulare Sonde verwendet, um die γ-Glutamyltranspeptidase (GGT)-Aktivität in vivo zu detektieren .
Wirkmechanismus
Target of Action
Glu-Gly, also known as H-Glu-Gly-OH, is a dipeptide composed of glutamic acid (Glu) and glycine (Gly). The primary targets of this compound are the Glycine receptor alpha (GlyRα) and the Glutamate transporter 1 (GLT-1) . GlyRα is a major target at low doses, while GLT-1 is activated as the dominant target as doses accumulate .
Mode of Action
This compound interacts with its targets in a dose-dependent manner . At low doses, it primarily interacts with GlyRα, while at higher doses, it activates GLT-1 . This dual mode of action allows this compound to regulate the balance between excitatory and inhibitory neurotransmission in the nervous system .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the synthesis of glutathione (GSH), a powerful antioxidant that protects cells from oxidative stress . GSH is synthesized from Glu, Cys, and Gly, and this compound serves as a precursor in this process . This compound is also involved in the glyoxalase pathway, which detoxifies the cytotoxic molecule methylglyoxal .
Pharmacokinetics
Similar compounds like liraglutide, a glucagon-like peptide-1 receptor agonist, have been shown to have 24-hour exposure coverage, a requirement for 24-hour glycemic control with once-daily dosing . The mechanism of protraction relates to slowed release from the injection site, and a reduced elimination rate owing to metabolic stabilization and reduced renal filtration .
Result of Action
The action of this compound results in several molecular and cellular effects. It helps maintain the redox balance in cells by contributing to the synthesis of GSH . It also regulates the balance between excitatory and inhibitory neurotransmission in the nervous system . Furthermore, it plays a role in detoxifying cytotoxic molecules through the glyoxalase pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, abiotic stresses can lead to the overproduction of reactive oxygen species (ROS), which can cause oxidative damage . This compound, through its role in GSH synthesis, can help protect cells from this oxidative stress . Therefore, the efficacy and stability of this compound can be influenced by the presence of environmental stressors.
Zukünftige Richtungen
Future research on “Glu-Gly” could focus on its potential roles in various biological processes. For instance, understanding the regulatory mechanisms by which tRFs impact these processes has potential to inform malignant tumor diagnosis and treatment . Additionally, the role of “this compound” in the synthesis of kokumi-active γ-glutamyl dipeptides could be explored .
Eigenschaften
IUPAC Name |
4-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-4(1-2-5(10)11)7(14)9-3-6(12)13/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPKYLAFTPBWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-89-7 | |
| Record name | NSC186906 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


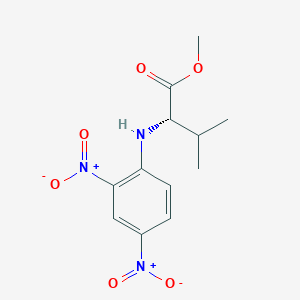
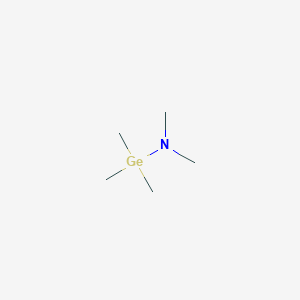
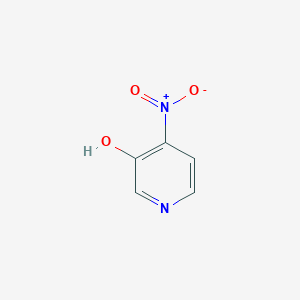
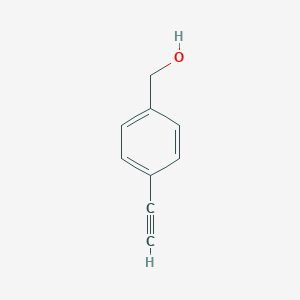

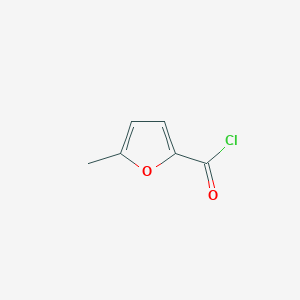
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
